
3-(3-Bromopropyl)piperidine hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Bromopropyl)piperidine hydrobromide: is a chemical compound with the molecular formula C8H17Br2N . It is a derivative of piperidine, a six-membered heterocyclic amine, and is characterized by the presence of a bromopropyl group attached to the nitrogen atom of the piperidine ring. This compound is commonly used in organic synthesis and has various applications in scientific research and industry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromopropyl)piperidine hydrobromide typically involves the reaction of 1-piperidinepropanol with hydrogen bromide . The process can be summarized as follows :
Starting Material: 1-piperidinepropanol
Reagent: 48% hydrogen bromide (HBr) in water
Reaction Conditions: The reaction is carried out at 0°C initially, followed by heating under reflux for approximately 4 hours.
Isolation: The product is isolated by distillation and precipitation with acetone, resulting in the formation of this compound as a white solid.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. These methods often involve continuous flow reactors and automated systems to ensure consistent product quality and yield .
化学反应分析
Types of Reactions
3-(3-Bromopropyl)piperidine hydrobromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the bromopropyl group can be replaced by nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include potassium carbonate and cesium carbonate in solvents like N,N-dimethylformamide (DMF) at room temperature or elevated temperatures.
Oxidation and Reduction: Specific reagents and conditions depend on the desired transformation.
Major Products Formed
Nucleophilic Substitution: The major products are derivatives of piperidine with various functional groups replacing the bromine atom.
Oxidation and Reduction: The products depend on the specific reaction conditions and reagents used.
科学研究应用
3-(3-Bromopropyl)piperidine hydrobromide has a wide range of applications in scientific research, including:
作用机制
The mechanism of action of 3-(3-Bromopropyl)piperidine hydrobromide involves its interaction with molecular targets and pathways. The bromopropyl group can undergo nucleophilic substitution, leading to the formation of various derivatives. These derivatives can interact with biological targets, such as enzymes and receptors, modulating their activity and leading to specific biological effects .
相似化合物的比较
Similar Compounds
1-(3-Bromopropyl)pyridine hydrobromide: Similar in structure but with a pyridine ring instead of a piperidine ring.
3-Bromopyridine: An aryl bromide with a pyridine ring.
Uniqueness
3-(3-Bromopropyl)piperidine hydrobromide is unique due to its piperidine ring, which imparts specific chemical and biological properties. The presence of the bromopropyl group allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis and drug development .
属性
分子式 |
C8H17Br2N |
|---|---|
分子量 |
287.04 g/mol |
IUPAC 名称 |
3-(3-bromopropyl)piperidine;hydrobromide |
InChI |
InChI=1S/C8H16BrN.BrH/c9-5-1-3-8-4-2-6-10-7-8;/h8,10H,1-7H2;1H |
InChI 键 |
CYUYNQGAIZZOBD-UHFFFAOYSA-N |
规范 SMILES |
C1CC(CNC1)CCCBr.Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-4-carboxylic acid](/img/structure/B13011589.png)
![6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazole](/img/structure/B13011599.png)
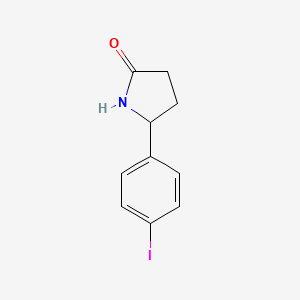
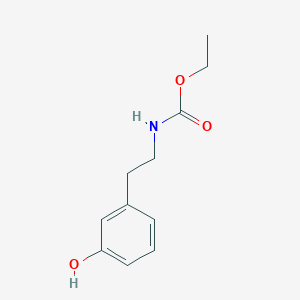
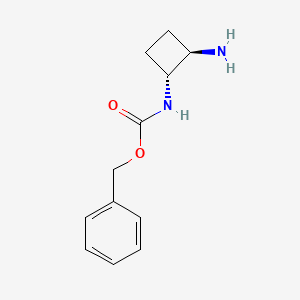
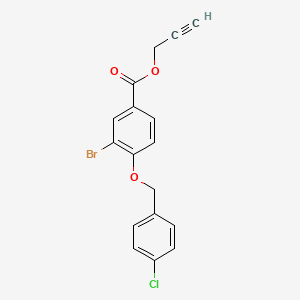
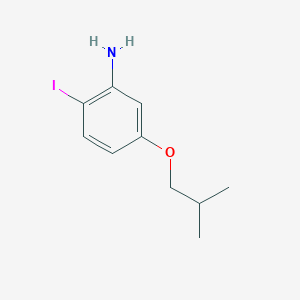

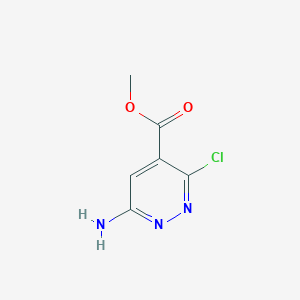
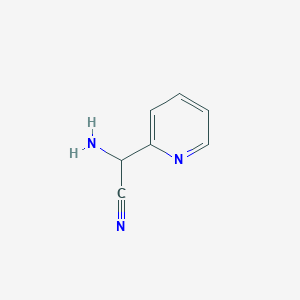
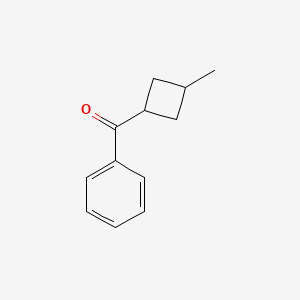
![2-([2,2'-Bipyridin]-5-yl)ethanol](/img/structure/B13011648.png)
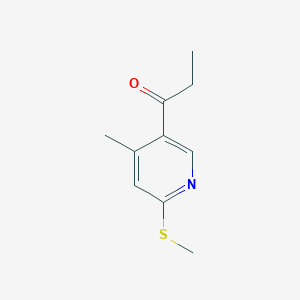
![2-(tert-Butoxycarbonyl)octahydro-1H-cyclopenta[c]pyridine-6-carboxylic acid](/img/structure/B13011673.png)
